Benzenamine, 3-bromo-N-butyl-
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Overview
Description
Benzenamine, 3-bromo-N-butyl-: is an organic compound with the molecular formula C10H14BrN . It is a derivative of benzenamine (aniline) where the hydrogen atom at the 3-position of the benzene ring is replaced by a bromine atom, and the nitrogen atom is substituted with a butyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of Benzenamine, 3-bromo-N-butyl- typically involves the bromination of benzenamine (aniline) followed by N-alkylation.
Industrial Production Methods: Industrial production of Benzenamine, 3-bromo-N-butyl- follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzenamine, 3-bromo-N-butyl- can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH or KOH in aqueous or alcoholic solutions.
Oxidation: KMnO4 or CrO3 in acidic or neutral conditions.
Major Products Formed:
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of quinones or other oxidized products.
Scientific Research Applications
Benzenamine, 3-bromo-N-butyl- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of molecules with antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzenamine, 3-bromo-N-butyl- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine atom and the butyl group influence the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, potentially leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Benzenamine, 3-bromo-: Similar structure but lacks the butyl group, leading to different reactivity and applications.
Benzenamine, N-butyl-: Lacks the bromine atom, resulting in different chemical properties and uses.
Benzenamine, 4-bromo-N-butyl-: Bromine atom at the 4-position instead of the 3-position, affecting its reactivity and applications.
Uniqueness: Benzenamine, 3-bromo-N-butyl- is unique due to the presence of both the bromine atom and the butyl group, which confer distinct chemical properties and reactivity. This combination allows for specific applications in organic synthesis, pharmaceuticals, and material science that are not achievable with similar compounds .
Properties
CAS No. |
581798-36-9 |
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Molecular Formula |
C10H14BrN |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
3-bromo-N-butylaniline |
InChI |
InChI=1S/C10H14BrN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 |
InChI Key |
BFJGDNIZOMAZMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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